4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine
Overview
Description
“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O2S . It has an average mass of 323.515 Da and a Monoisotopic mass of 321.867767 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine” are not available, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize related compounds such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group .
Physical and Chemical Properties Analysis
The compound “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It also has certain molecular properties such as a molar refractivity of 53.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 175.8±3.0 cm3 .
Scientific Research Applications
Chemical Applications in Fruits and Juices
4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine, as a derivative of morpholine, finds application in preserving the freshness of fruits. Morpholine is used as an emulsifier in wax coatings for fruits to protect them from insects and fungal contamination. Studies have analyzed morpholine concentrations in fruits and juices, assessing dietary exposure among populations. For instance, in a study conducted in China, the dietary exposure to morpholine residues from fruits and juices for general consumers and children was found to be lower than the acceptable daily intake, suggesting no significant health concerns (Cao et al., 2019).
Dental Applications
Morpholine derivatives have also been investigated for their potential benefits in oral hygiene. Delmopinol, a morpholinoethanol derivative, has been shown effective in inhibiting plaque and gingivitis in mouth rinses. In a 6-month home use study, delmopinol rinses alongside normal tooth cleaning resulted in considerable improvements in oral hygiene and gingival health, with some significant differences in favor of delmopinol compared to placebo for gingivitis and plaque (Claydon et al., 1996).
Medical Applications
The compound's analogues are also explored for their therapeutic potential in treating various medical conditions. For example, CV 205-502, a tricyclic benzoquinoline that stimulates mainly D2 receptors, has been studied for its efficacy in reducing the size of hormonally silent pituitary tumors. Treatment with CV 205-502 resulted in a significant reduction in tumor size, suggesting its potential in medical therapies for certain types of tumors (Hedner & Valdemarsson, 1989).
Pharmaceutical Metabolism and Safety
In pharmaceutical research, understanding the metabolism and safety profile of morpholine derivatives is crucial. For instance, studies on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, have provided insights into its elimination pathways, circulating components, and potential therapeutic applications (Renzulli et al., 2011).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine . Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.
Properties
IUPAC Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTAAKWVHBMKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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